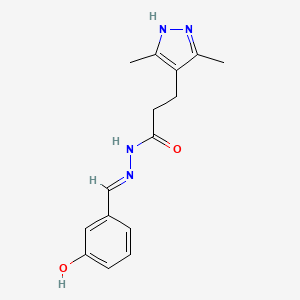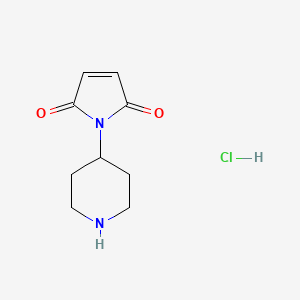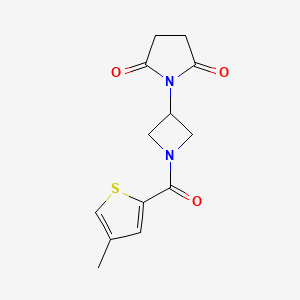
1-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains a thiophene ring, a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular formula of the compound is C16H14N4O3S . The structure includes a pyrrolidine ring and a thiophene ring, both of which contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The molecular weight of the compound is 342.3724 . Other physical and chemical properties are not specified in the available resources.科学的研究の応用
Synthesis of Cyclic Compounds
One area of research involves the generation of azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds, leading to the production of pyrrolidines, pyrrolines, and oxazolidines. This process, involving intermediary 5-oxazolidinones, highlights a method for accessing synthetic equivalents of azomethine ylide, which are crucial for generating a variety of cyclic compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Biological Activity Studies
Another segment of research focuses on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This includes the development of compounds via novel methods of stirring and sonication, showing significant antidepressant and nootropic activities in dose-dependent manners (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anti-Stress and Antiproliferative Activities
The synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones and their evaluation as anti-stress agents in animal models present another dimension of scientific applications. These compounds, derived through 1,3-dipolar cycloaddition of azomethine N-oxides, have shown potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).
Additionally, the strategic approach to synthesizing functionalized spirooxindole pyrrolidine derivatives demonstrates their potential in antibacterial, antifungal, antimalarial, and antitubercular studies. These compounds, synthesized via exo-selective 1,3-dipolar cycloaddition reactions, exhibited good activities compared to established standard drugs (Haddad et al., 2015).
Chemical Synthesis and Structural Analysis
Further, the molecular and crystal structure analysis of related compounds, such as 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, provides insight into their structural and electronic properties, which are essential for understanding their reactivity and potential applications in chemical synthesis (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
作用機序
Target of action
It contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can act as agonists, antagonists, inhibitors, or modulators depending on their structure and the target they interact with .
Biochemical pathways
Without specific information on the target, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrrolidine derivatives have been involved in a wide range of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
Pyrrolidine derivatives generally have good bioavailability due to their ability to form hydrogen bonds and their favorable physicochemical properties .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. Pyrrolidine derivatives have been associated with a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s conformation, its interaction with the target, and its metabolic stability .
特性
IUPAC Name |
1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-4-10(19-7-8)13(18)14-5-9(6-14)15-11(16)2-3-12(15)17/h4,7,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZLENIMJUALFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

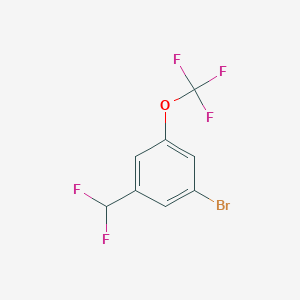
![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)
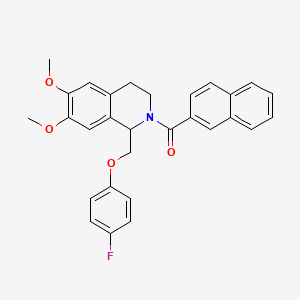
![methyl 4-[2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2938943.png)
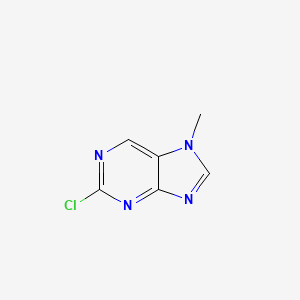
![5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2938945.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone](/img/structure/B2938946.png)
![1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2938951.png)
![N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2938952.png)

![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)
